4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate
Description
Properties
IUPAC Name |
4-[2-(hydroxymethyl)benzimidazol-1-yl]butyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(18)19-9-5-4-8-16-13-7-3-2-6-12(13)15-14(16)10-17/h2-3,6-7,17H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABJZUGTSQCJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN1C2=CC=CC=C2N=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the hydroxymethyl group: The benzimidazole core can be further functionalized by reacting with formaldehyde in the presence of a base to introduce the hydroxymethyl group.
Attachment of the butyl acetate moiety: The final step involves esterification of the hydroxymethyl group with butyl acetate using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield a dihydrobenzimidazole derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(2-(Carboxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate.
Reduction: Formation of 4-(2-(Hydroxymethyl)-1,2-dihydro-1H-benzo[d]imidazol-1-yl)butyl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The benzo[d]imidazole structure is associated with various biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against bacteria and fungi. Further studies could elucidate the specific antimicrobial potential of 4-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate.
- Anticancer Activity : Research into benzimidazole derivatives indicates potential anticancer properties, suggesting that this compound may also exhibit similar effects.
Case Studies
- Anticancer Activity Exploration : A study on related benzimidazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. Future research should focus on evaluating the cytotoxicity of this compound using established cancer models.
- Antimicrobial Efficacy Testing : Preliminary tests on structurally similar compounds have shown promising results against pathogens like Staphylococcus aureus. Similar assays can be conducted for this compound to assess its antimicrobial properties.
Polymer Chemistry
The presence of an ester functional group in this compound suggests potential applications in polymer chemistry:
- Synthesis of Copolymers : The compound can be utilized as a monomer or co-monomer in the synthesis of new polymers with tailored properties.
- Material Development : Its unique structure may lead to the development of materials with specific mechanical and thermal properties suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydroxymethyl and butyl acetate groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzimidazole scaffold is versatile, with substitutions at positions 1 and 2 significantly altering biological and chemical behaviors. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Properties
- Solubility : The target’s acetate and hydroxymethyl groups improve aqueous solubility compared to 2-phenyl-benzimidazole derivatives (logP ~3.5 vs. ~4.2) .
Stability and Metabolic Considerations
- The acetate ester in the target compound is prone to hydrolysis by esterases, unlike stable amides (e.g., 9a–e in ) . This may limit oral bioavailability but enable prodrug applications.
Biological Activity
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate is a synthetic organic compound featuring a benzimidazole core, which is known for its diverse biological activities. This compound has drawn attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancers. The structural characteristics of this compound, particularly the presence of the hydroxymethyl and butyl acetate groups, may enhance its biological efficacy.
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.30 g/mol
- CAS Number : 380604-83-1
- MDL Number : MFCD30185859
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can inhibit or modulate the activity of these targets, while the hydroxymethyl and butyl acetate groups may improve solubility and bioavailability, facilitating interaction with biological systems .
Biological Activities
Research indicates that benzimidazole derivatives exhibit a range of biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Studies have demonstrated that modifications to the benzimidazole structure can enhance its antibacterial properties .
- Antiviral Properties : Benzimidazoles have been recognized for their antiviral capabilities, particularly against viral infections such as HIV and herpes simplex virus. The mechanism often involves interference with viral replication processes .
- Anticancer Effects : Some studies suggest that compounds containing a benzimidazole moiety can induce apoptosis in cancer cells, making them candidates for anticancer drug development. The ability to target specific cancer pathways is an area of ongoing research .
Table 1: Summary of Biological Activities
Table 2: Synthetic Routes for this compound
| Step | Reaction Type | Conditions |
|---|---|---|
| Formation of Benzimidazole | Condensation | Acidic conditions with o-phenylenediamine and formic acid |
| Hydroxymethyl Group Addition | Functionalization | Reaction with formaldehyde in basic medium |
| Esterification | Esterification | Reaction with butyl acetate using acid catalyst |
Case Studies
Recent studies have highlighted the therapeutic potential of benzimidazole derivatives:
- Study on Antimicrobial Activity : A study evaluated the efficacy of several benzimidazole derivatives, including this compound, against resistant bacterial strains. Results indicated significant antimicrobial activity, suggesting potential clinical applications in treating infections caused by resistant pathogens .
- Antiviral Research : Another investigation focused on the antiviral properties of benzimidazole derivatives against HIV. The study found that certain modifications to the benzimidazole structure enhanced antiviral activity, paving the way for further drug development based on these findings .
- Cancer Cell Apoptosis : Research into the anticancer effects revealed that compounds similar to this compound could effectively induce apoptosis in specific cancer cell lines, indicating their potential as chemotherapeutic agents .
Q & A
Q. What are the optimized synthetic routes for 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate, and how do reaction conditions influence yield?
The synthesis of benzimidazole derivatives typically involves multi-step protocols. For example, 1H-benzo[d]imidazole intermediates can be synthesized via condensation of o-phenylenediamine with carbon disulfide in ethanol under basic conditions (KOH), followed by hydrazine hydrate treatment to introduce hydrazinyl groups . The final acetate moiety may be introduced using sodium cyanate and glacial acetic acid. Key variables affecting yield include solvent choice (methanol vs. ethanol), stoichiometry of hydrazine hydrate, and reaction time. TLC monitoring is critical to track intermediate formation .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of benzimidazole-acetate derivatives?
Structural validation requires a combination of:
- IR spectroscopy : To identify functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹ in benzimidazole intermediates) .
- ¹H/¹³C NMR : For aromatic proton environments (e.g., δ 10.93 ppm for N-H in benzimidazole) and carbon assignments (e.g., δ 151.93 ppm for N=C-N) .
- Mass spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., m/z matching theoretical molecular formulas) .
Elemental analysis with <±0.4% deviation from theoretical values ensures purity .
Q. How can researchers screen for basic biological activity in benzimidazole-acetate derivatives?
Initial screening involves:
- Antimicrobial assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., compounds with thiazolo[3,2-a]pyrimidine moieties show activity) .
- Enzyme inhibition : Kinetic studies targeting receptors like GABA-A for anticonvulsant activity .
Advanced Research Questions
Q. What computational methods are effective in predicting reaction pathways for benzimidazole-acetate synthesis?
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model intermediates and transition states. For example, ICReDD’s approach integrates computation and experimental data to optimize reaction conditions, reducing trial-and-error cycles . Molecular docking (e.g., AutoDock Vina) can predict binding affinities of derivatives to biological targets .
Q. How can structure-activity relationships (SAR) guide the design of benzimidazole-acetate derivatives with enhanced potency?
SAR studies focus on:
- Substituent effects : Electron-withdrawing groups (e.g., -F, -Br) on aryl rings improve antimicrobial activity .
- Linker flexibility : Butyl acetate chains enhance bioavailability compared to shorter alkyl groups .
- Hybrid scaffolds : Combining benzimidazole with triazole/thiazole moieties (e.g., compound 9c) improves target selectivity .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Conflicting NMR/IR data may arise from tautomerism or solvent effects. Strategies include:
- Variable temperature NMR : To detect dynamic processes (e.g., imidazole ring proton exchange) .
- 2D NMR (COSY, HSQC) : To resolve overlapping signals in aromatic regions .
- X-ray crystallography : For unambiguous confirmation (e.g., CCDC 1038591 for imidazole derivatives) .
Q. What strategies optimize multi-step synthesis of benzimidazole-acetate derivatives?
Q. How can pharmacokinetic profiling improve the therapeutic potential of benzimidazole-acetate compounds?
- LogP determination : HPLC-based methods assess lipid solubility; ideal LogP ~2–3 for blood-brain barrier penetration .
- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify vulnerable sites (e.g., ester hydrolysis) .
- In vivo models : Zebrafish or murine studies evaluate bioavailability and toxicity .
Q. What role do formulation excipients play in stabilizing benzimidazole-acetate derivatives?
Q. How can researchers validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporation of UV-reactive groups (e.g., diazirine) tracks binding to enzymes .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., KD values for receptor-ligand interactions) .
- CRISPR-Cas9 knockouts : Confirms specificity by abolishing activity in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
